(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H12N4O4 and its molecular weight is 300.274. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemical Reactions and Synthetic Pathways
The study of the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has highlighted the formation of novel compounds through irradiation, suggesting a pathway for synthesizing complex heterocyclic compounds (Tsuge, Oe, & Tashiro, 1973). Similarly, photochemical methods have been developed for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating a novel approach to accessing fluorinated heterocyclic compounds, which are valuable in pharmaceutical and materials science research (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).
Biological and Chemical Properties
Oxadiazole and furadiazole rings, key components in the structure of interest, are crucial in medicinal chemistry due to their diverse biological activities. These heterocyclic rings have shown a range of activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. Their versatility makes them important synthons in drug development, with several commercially available drugs featuring these rings (Siwach & Verma, 2020).
Application in Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been explored for their potential as insensitive energetic materials. Their synthesis and characterization suggest that these materials possess moderate thermal stabilities and are insensitive towards impact and friction, indicating their suitability for safe energetic applications (Yu, Cheng, Ju, Lu, & Lin, 2017).
Vasodilator Action of Furoxans
Furoxans, related to the chemical structure of interest through their heterocyclic nature, have been studied for their vasodilator action. The generation of nitric oxide from furoxans and its impact on guanylate cyclase activity suggest potential applications in cardiovascular therapies (Feelisch, Schönafinger, & Noack, 1992).
Properties
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-5-10(16-21-8)14(19)18-6-9(7-18)13-15-12(17-22-13)11-3-2-4-20-11/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNNEWDRLXUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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